It should be stored in a dark place, under an inert atmosphere, at room temperature .
5-Aminopyrazine-2-carboxamide is an organic compound that belongs to the class of pyrazine derivatives, characterized by the presence of an amino group and a carboxamide functional group. It is recognized for its potential applications in pharmaceuticals and agrochemicals due to its biological activity and structural properties.
5-Aminopyrazine-2-carboxamide can be derived from various pyrazinecarboxylic acids through different synthetic pathways. It is classified as a heterocyclic compound, specifically a pyrazine derivative, which is a six-membered aromatic ring containing two nitrogen atoms at non-adjacent positions. This compound is often studied for its role in medicinal chemistry and materials science.
The synthesis of 5-aminopyrazine-2-carboxamide typically involves several steps:
5-Aminopyrazine-2-carboxamide participates in various chemical reactions:
The mechanism of action of 5-aminopyrazine-2-carboxamide largely depends on its interactions with biological targets:
5-Aminopyrazine-2-carboxamide has several applications in scientific research:
The pyrazine ring—a nitrogen-rich heterocycle—has emerged as a cornerstone of rational drug design, with 5-aminopyrazine-2-carboxamide representing a strategically functionalized derivative. This scaffold combines hydrogen-bonding capabilities from both the amino (-NH₂) and carboxamide (-CONH₂) groups with the electron-deficient nature of the diazine ring, enabling precise target engagement. Pyrazine derivatives exhibit favorable physicochemical properties, including moderate logP values (∼0.25) and topological polar surface areas (∼25–68 Ų), which support membrane permeability while avoiding P-glycoprotein-mediated efflux [1] . Their versatility is evidenced by their presence in drugs targeting cancer, infectious diseases, and inflammatory disorders. The 5-aminopyrazine-2-carboxamide motif specifically enhances these properties by introducing additional hydrogen-bond donors/acceptors, making it a high-value pharmacophore for addressing unmet therapeutic needs.
The journey of pyrazine scaffolds began with early antitubercular agents like pyrazinamide (1952), which demonstrated the therapeutic potential of simple pyrazine derivatives. The discovery that its activation requires bacterial pyrazinamidase revealed the importance of prodrug design in pyrazine chemistry [1] [8]. The 1990s marked a turning point with the development of pyrazine-fused kinase inhibitors, exploiting the ring’s capacity to occupy ATP-binding pockets. This era also saw the rise of molecular hybridization strategies, where pyrazine served as a linker to combine pharmacophoric elements from natural products, enhancing bioactivity while reducing toxicity [8].
The 2010s witnessed a surge in structurally complex pyrazines, exemplified by favipiravir (T-705). Originally developed for influenza, its RNA-dependent RNA polymerase (RdRp) inhibition proved pivotal against RNA viruses like SARS-CoV-2 [2] [6]. Concurrently, pyrazine-integrated anticancer agents such as erdafitinib (FGFR inhibitor) highlighted the scaffold’s adaptability in targeted oncology [7]. The structural evolution of pyrazine drugs reflects three key trends:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0